Didesmethyl Almotriptan
Overview
Description
Didesmethyl Almotriptan is a compound with the molecular formula C15H21N3O2S . It is an almotriptan metabolite . The molecular weight of Didesmethyl Almotriptan is 307.4 g/mol .
Molecular Structure Analysis
The IUPAC name for Didesmethyl Almotriptan is 2-[5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-3-yl]ethanamine . The InChI and Canonical SMILES strings are also available for further structural analysis .Physical And Chemical Properties Analysis
Didesmethyl Almotriptan has a molecular weight of 307.4 g/mol. It has a Hydrogen Bond Donor Count of 2, a Hydrogen Bond Acceptor Count of 4, and a Rotatable Bond Count of 5 . The exact mass is 307.13544809 g/mol .Scientific Research Applications
Pharmacological Profile
Didesmethyl Almotriptan, as part of the broader category of almotriptan drugs, has been extensively studied in various animal models for its efficacy in treating migraines. It is a 5-HT(1B/1D) receptor agonist, and studies demonstrate its selective constrictor effect on intracranial blood vessels and its ability to inhibit neurogenically evoked plasma protein extravasation in the dura mater (Gras et al., 2000).
Clinical Trials in Migraine Treatment
Clinical trials have shown almotriptan's efficacy in treating migraine pain. It has been compared favorably with standard treatments like sumatriptan and placebo in terms of pain relief and tolerability (Dowson et al., 2002).
Early Treatment Benefits
Studies suggest that 'early' use of almotriptan, within 1 hour of migraine onset for mild pain, leads to higher pain-free rates and reduced recurrence compared to delayed treatment (Eiland & Carroll, 2012).
Metabolic Pathways
Research into the metabolism of almotriptan has identified specific enzymes responsible for its major metabolites formation, demonstrating its metabolization via CYP3A4, CYP2D6, and MAO-A enzymes (Salvà et al., 2003).
Cardiovascular Safety Profile
The cardiovascular safety of almotriptan has been confirmed in several animal models, showing that it does not significantly modify blood pressure, heart rate, or coronary blood flow (Gras et al., 2000).
Long-Term Clinical Experience
A decade-long review of clinical experience with almotriptan has shown it to be one of the more effective and fast-acting triptans with a tolerability profile similar to placebo (Pascual et al., 2010).
Pharmacokinetic Studies
Pharmacokinetic studies in rats, dogs, and monkeys reveal the drug's good oral absorption, bioavailability, and primary urinary elimination (Aubets et al., 2006).
Enhancing CNS Delivery
Recent research has explored the use of coated lipidic nanoparticles for enhancing the delivery of almotriptan to the brain via the nasal route, offering a non-invasive alternative for targeting the CNS (Salem et al., 2020).
Future Directions
Almotriptan, a drug closely related to Didesmethyl Almotriptan, has been used in the acute treatment of migraines for over 20 years. More recent clinical results have confirmed its efficacy in women with menstrual migraine, the usefulness of early intervention, long-term benefit in adults, and also its efficacy and safety in adolescents . Future directions should involve better use of both preventative medicines and acute treatments such as the triptans, but also the development and introduction of new approaches .
properties
IUPAC Name |
2-[5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-3-yl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S/c16-6-5-13-10-17-15-4-3-12(9-14(13)15)11-21(19,20)18-7-1-2-8-18/h3-4,9-10,17H,1-2,5-8,11,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLDLLAFWGVDYHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)CC2=CC3=C(C=C2)NC=C3CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10458497 | |
Record name | 1-[[3-(2-Aminoethyl)-5-indolyl]methanesulfonyl]pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10458497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Didesmethyl Almotriptan | |
CAS RN |
181178-24-5 | |
Record name | Didesmethyl almotriptan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181178245 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[[3-(2-Aminoethyl)-5-indolyl]methanesulfonyl]pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10458497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIDESMETHYL ALMOTRIPTAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JLA8PUR9UZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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